2-(6-methyl-1H-indol-3-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-methyl-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8-2-3-10-9(4-5-12)7-13-11(10)6-8/h2-3,6-7,13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQHTXRQOBKWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Historical Context of Indole-3-Acetonitrile (B3204565) Synthesis
Historically, the construction of the indole (B1671886) nucleus itself has been a primary focus. One of the oldest and most effective methods is the Fischer indole synthesis , discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com This reaction produces the indole heterocycle from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgalfa-chemistry.com The process involves the formation of a phenylhydrazone, which, when heated in acid, undergoes a byjus.combyjus.com-sigmatropic rearrangement and subsequent cyclization to form the indole ring. byjus.comthermofisher.com This method remains a widely used and versatile route for preparing a variety of substituted indoles. byjus.comrsc.org
Once the indole scaffold is formed, a classic and highly common route to indole-3-acetonitriles involves the use of gramine, a 3-(dimethylaminomethyl)indole. The synthesis of gramine is achieved through the Mannich reaction , an aminoalkylation that uses indole, formaldehyde, and dimethylamine, often catalyzed by acetic acid. nih.govquizlet.comoarjbp.com The dimethylamino group of gramine is an excellent leaving group, allowing for nucleophilic substitution with a cyanide salt to yield the desired indole-3-acetonitrile. mdma.ch This two-step sequence—Mannich reaction followed by cyanation—represents a foundational method in the synthesis of these compounds.
Targeted Synthesis of 2-(6-Methyl-1H-indol-3-yl)acetonitrile
The targeted synthesis of this compound can be efficiently achieved by first preparing the corresponding aldehyde precursor, 6-methyl-1H-indole-3-carbaldehyde , and then converting the aldehyde to the acetonitrile (B52724).
A common and effective method for the formylation of substituted indoles at the C3 position is the Vilsmeier-Haack reaction . ekb.eg A patented procedure describes the synthesis of 6-methyl-1H-indole-3-carbaldehyde starting from 2,5-dimethylaniline. google.com In this process, a Vilsmeier reagent is prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The 2,5-dimethylaniline is then added to this reagent, and the mixture is heated. Following the reaction, a basic workup precipitates the product, 6-methyl-1H-indole-3-carbaldehyde, in high yield. google.com
With the aldehyde in hand, a subsequent one-step conversion yields the target acetonitrile. This transformation can be accomplished by treating the indole-3-carbaldehyde derivative with sodium borohydride (NaBH₄) followed by sodium cyanide (NaCN). This method provides a direct and efficient route from the aldehyde to the final nitrile product. mdma.ch
Approaches to 3-Substituted Indole-Acetonitrile Scaffolds
Several strategic approaches have been developed to introduce the cyanomethyl group onto the C3 position of the indole ring. These methods range from direct C-H functionalization to multi-step sequences involving functional group transformations.
Direct cyanomethylation involves the introduction of a -CH₂CN group onto the indole ring. Modern photoredox catalysis offers a powerful method for this transformation. nih.gov This technique uses a photocatalyst and a light source, such as blue LEDs, to generate an acetonitrile radical from a precursor like bromoacetonitrile. nih.gov This electron-deficient radical then couples with the electron-rich indole ring. While this method can functionalize either the C2 or C3 position, the inherent nucleophilicity of the C3 position often favors substitution at that site, particularly if the C2 position is sterically hindered. nih.gov
The use of indole-3-carbaldehyde derivatives as precursors is a robust and widely applicable strategy. mdma.ch The aldehyde group serves as a versatile handle for conversion into the acetonitrile moiety. The synthesis of the necessary precursor, 6-methyl-1H-indole-3-carbaldehyde, is well-established and the compound is commercially available. biosynth.comchemimpex.comnih.govstenutz.eu
A highly effective one-step method for converting indole-3-carboxaldehydes to indole-3-acetonitriles has been developed. The process involves the reduction of the aldehyde to an intermediate alcohol with a reducing agent like NaBH₄, followed by an in-situ reaction with NaCN. This procedure efficiently provides various indole-3-acetonitriles in good to excellent yields. mdma.ch The reaction conditions for this transformation are summarized in the table below.
| Entry | Aldehyde Precursor | Reagents | Solvent | Yield of Acetonitrile |
| 1 | 4-Nitroindole-3-carbaldehyde | NaBH₄, NaCN | MeOH | 36% |
| 2 | 4-Nitroindole-3-carbaldehyde | NaBH₄, NaCN | MeOH-MeNHCHO | 52% |
| 3 | 4-Nitroindole-3-carbaldehyde | NaBH₄, NaCN | MeOH-DMF | 62% |
| 4 | 4-Nitroindole-3-carbaldehyde | NaBH₄, NaCN | NH₂CHO | 61% |
| Data derived from a study on the one-step conversion of indole-3-carboxaldehydes. mdma.ch |
One-pot multicomponent reactions (MCRs) represent a highly efficient approach in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.comresearchgate.net These reactions are advantageous due to their operational simplicity, cost-effectiveness, and often high yields. mdpi.com Various MCRs have been developed for the synthesis of 3-substituted indole derivatives. For instance, a one-pot approach can be used for the synthesis of 2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles, which involves a base-assisted aldol reaction, hydrocyanation, and a reductive cyclization. nih.gov While not directly yielding the target compound, these methodologies highlight the power of one-pot strategies in rapidly assembling complex indole-containing structures. mdpi.comnih.gov
The synthesis of methyl-substituted indole acetonitriles relies on the initial formation of the corresponding methyl-substituted indole ring. The Fischer indole synthesis is highly amenable to this, using the appropriately substituted phenylhydrazine (e.g., p-tolylhydrazine to produce 6-methylindole). wikipedia.orgrsc.org Once the 6-methylindole core is obtained, the cyanomethyl group can be introduced using the methods described previously, such as the Mannich reaction followed by cyanation or formylation followed by conversion to the nitrile. mdma.chgoogle.com
The synthesis of isomers, such as 2-(7-methyl-1H-indol-3-yl)acetonitrile, follows similar principles, demonstrating the versatility of these synthetic routes for accessing a range of methylated indole acetonitriles. nih.gov Furthermore, palladium-catalyzed methods have been developed for synthesizing other functionalized methyl-indole derivatives, such as methyl 2-methyl-1H-indole-3-carboxylates, showcasing the breadth of modern catalytic techniques available for creating substituted indole scaffolds. mdpi.com
Regioselectivity and Stereochemical Considerations in Indole Functionalization
The functionalization of the indole core, particularly the introduction of the acetonitrile moiety at the C3 position of 6-methylindole, is governed by the inherent electronic properties of the indole ring. The pyrrole (B145914) ring of indole is electron-rich, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the most common site for electrophilic substitution. This inherent regioselectivity is a cornerstone of indole chemistry.
For the synthesis of this compound, the introduction of the CH2CN group at the C3 position is the desired outcome. The methyl group at the C6 position is an electron-donating group, which further activates the indole ring towards electrophilic substitution, reinforcing the preference for attack at the C3 position. Alternative functionalization at other positions, such as the benzene (B151609) ring (C4, C5, C7), is generally more challenging and often requires the use of directing groups or specific catalytic systems. For instance, rhodium-catalyzed C-H functionalization can direct alkenylation to the C7 position of N-pivaloylindoles. nih.gov
Stereochemical considerations primarily arise when the functionalization process creates a new chiral center. In the case of the direct synthesis of this compound, the methylene (B1212753) carbon of the acetonitrile group is not a stereocenter. However, subsequent reactions or more complex synthetic routes that involve asymmetric catalysis would necessitate careful control of stereochemistry.
Optimization of Reaction Conditions and Solvent Systems (e.g., acetonitrile as solvent or base)
The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of catalyst, temperature, reaction time, and solvent system.
Acetonitrile, beyond being a component of the target molecule, can also serve as a solvent in its synthesis and in the broader context of indole functionalization. Its polar aprotic nature makes it suitable for a variety of organic reactions. In some instances, acetonitrile can also participate in reactions as a reactant or a source of the cyano group.
A common method for the synthesis of indole-3-acetonitriles is the reaction of the corresponding indole with chloroacetonitrile or formaldehyde and sodium cyanide. For 6-methylindole, this would be a direct approach to the target compound. The optimization of this reaction would involve screening different bases, temperatures, and solvents.
While specific optimization data for the synthesis of this compound is not extensively documented in publicly available literature, general principles from related indole alkylations can be applied. For example, a B(C6F5)3-catalyzed direct C3 alkylation of indoles has been reported, and while the methylation of 6-methylindole showed low yield, it highlights a potential catalytic approach. nih.gov
Below is a hypothetical table illustrating the kind of data that would be generated during the optimization of the synthesis of this compound from 6-methylindole and chloroacetonitrile.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | Acetonitrile | 25 | 24 | 45 |
| 2 | NaH | DMF | 25 | 24 | 55 |
| 3 | K2CO3 | Acetonitrile | 80 | 12 | 65 |
| 4 | K2CO3 | DMF | 80 | 12 | 70 |
| 5 | Cs2CO3 | Acetonitrile | 80 | 8 | 80 |
| 6 | Cs2CO3 | Xylene | 140 | 8 | 75 |
Derivatization and Further Functionalization of this compound
The this compound scaffold offers multiple sites for further chemical modification, enabling the synthesis of a diverse range of derivatives with potentially interesting biological or material properties. These modifications can be broadly categorized into reactions at the indole nitrogen, transformations of the nitrile group, and further substitutions on the indole ring.
Modifications at the Indole Nitrogen Atom
The nitrogen atom of the indole ring is a key site for derivatization. The N-H proton is weakly acidic and can be deprotonated with a suitable base to generate the corresponding indolyl anion, which is a potent nucleophile. This allows for a variety of N-alkylation and N-acylation reactions.
N-Alkylation: The introduction of an alkyl group onto the indole nitrogen can be achieved by reacting this compound with an alkyl halide in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The choice of base and solvent can influence the regioselectivity between N-alkylation and potential C-alkylation, although N-alkylation is generally favored for indolyl anions. Iron-catalyzed N-alkylation of indolines followed by oxidation represents another strategy to access N-alkylated indoles. nih.gov
N-Acylation: Acyl groups can be introduced at the indole nitrogen using acylating agents like acyl chlorides or anhydrides in the presence of a base. A chemoselective N-acylation of indoles using thioesters as the acyl source has also been reported, offering a mild and efficient alternative. d-nb.info This method has been shown to be tolerant of various functional groups on the indole ring. d-nb.info
The following table provides examples of potential N-functionalization reactions for this compound based on established methods for indoles.
Table 2: Examples of N-Functionalization Reactions
| Reagent | Reaction Type | Product |
| Methyl iodide (CH3I) / NaH | N-Methylation | 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile |
| Benzyl bromide (BnBr) / K2CO3 | N-Benzylation | 2-(1-benzyl-6-methyl-1H-indol-3-yl)acetonitrile |
| Acetyl chloride (AcCl) / Pyridine | N-Acetylation | 2-(1-acetyl-6-methyl-1H-indol-3-yl)acetonitrile |
| S-methyl butanethioate / Cs2CO3 | N-Butanoylation | 1-(3-(cyanomethyl)-6-methyl-1H-indol-1-yl)butan-1-one |
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, providing a rich avenue for the derivatization of this compound.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. For instance, heating with aqueous acid (e.g., H2SO4) or a strong base (e.g., NaOH) would convert the nitrile to 2-(6-methyl-1H-indol-3-yl)acetic acid. Partial hydrolysis to the corresponding amide, 2-(6-methyl-1H-indol-3-yl)acetamide, can also be achieved under controlled conditions.
Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2 over a Raney nickel or palladium catalyst). This would yield 2-(6-methyl-1H-indol-3-yl)ethanamine, a tryptamine (B22526) derivative.
Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, ketones. For example, reaction with methylmagnesium bromide followed by aqueous workup would produce 1-(6-methyl-1H-indol-3-yl)propan-2-one.
Cycloaddition Reactions: The nitrile group can also participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazoles.
Substitutions on the Indole Ring System
Further substitution on the indole ring of this compound can occur at the remaining open positions of the pyrrole ring (C2) or the benzene ring (C4, C5, and C7).
Electrophilic Substitution: While the C3 position is already occupied, electrophilic substitution can still occur at other positions, although it is generally less facile. The C2 position is the next most reactive site in the pyrrole ring for some electrophilic reactions, especially if the N1 position is protected. Electrophilic substitution on the benzene ring is more challenging and often requires harsh conditions or the presence of directing groups. The existing methyl group at C6 will direct incoming electrophiles primarily to the C5 and C7 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.
Metal-Catalyzed Cross-Coupling Reactions: If a halo-substituted derivative of this compound is prepared, the halogen can be used as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds at specific positions on the indole ring.
C-H Functionalization: Modern synthetic methods increasingly rely on direct C-H functionalization to introduce new substituents without the need for pre-functionalized starting materials. As mentioned earlier, rhodium-catalyzed methods have been developed for the C7 functionalization of indoles. nih.gov Such strategies could potentially be adapted for the further functionalization of this compound.
Structural Characterization and Advanced Spectroscopic Analysis
Modern Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR: The spectrum would feature distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the C2 proton of the indole ring, the methylene (B1212753) (-CH₂-) protons, and the newly introduced methyl (-CH₃) protons. The methyl group at C6 would simplify the splitting pattern of the aromatic region compared to the unsubstituted indole, and its protons would appear as a characteristic singlet in the upfield region (typically around 2.4 ppm).
¹³C NMR: The carbon spectrum would show signals for each unique carbon atom. The nitrile carbon (-C≡N) appears in a distinct region (around 117-118 ppm), while the methylene carbon is found further upfield. The indole ring carbons have characteristic shifts, and the C6 carbon, now substituted with a methyl group, would show a significant downfield shift, while the methyl carbon itself would appear at a high-field position (around 21-22 ppm).
Below are the experimental NMR data for the parent compound, 2-(1H-indol-3-yl)acetonitrile, which serves as a reference.
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 8.20 (br s) | N-H |
| ¹H | 7.65 (d) | Ar-H |
| ¹H | 7.40 (d) | Ar-H |
| ¹H | 7.25 (m) | Ar-H, C2-H |
| ¹H | 7.18 (t) | Ar-H |
| ¹H | 3.80 (s) | -CH₂- |
| ¹³C | 136.1 | Indole C7a |
| ¹³C | 126.9 | Indole C3a |
| ¹³C | 123.8 | Indole C2 |
| ¹³C | 122.6 | Indole C5 |
| ¹³C | 120.1 | Indole C6 |
| ¹³C | 118.9 | Indole C4 |
| ¹³C | 117.7 | -C≡N |
| ¹³C | 111.4 | Indole C7 |
| ¹³C | 106.8 | Indole C3 |
| ¹³C | 14.3 | -CH₂- |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.
For 2-(6-methyl-1H-indol-3-yl)acetonitrile (C₁₁H₁₀N₂), the molecular weight is 170.21 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. The expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N).
The mass spectrum of the parent compound, 2-(1H-indol-3-yl)acetonitrile, shows a prominent molecular ion peak (M⁺) at m/z 156. nist.gov A key fragmentation pathway involves the loss of the cyanomethyl radical (•CH₂CN) or rearrangement to form a stable quinolinium-type cation at m/z 130, which is often the base peak. nist.gov For this compound, the molecular ion peak would be observed at m/z 170. The major fragment ion, resulting from a similar rearrangement, would be expected at m/z 144, reflecting the addition of the methyl group to the indole core.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂ |
| Average Molecular Weight | 170.21 g/mol |
| Monoisotopic (Exact) Mass | 170.0844 Da |
| Predicted [M+H]⁺ | 171.0917 |
| Predicted Major Fragment (m/z) | 144 |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the presence of specific functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands. These include a sharp, medium-intensity peak for the nitrile (C≡N) stretch, a distinct band for the indole N-H stretch, and multiple bands corresponding to aromatic C-H stretching and bending, as well as alkyl C-H stretching from the methyl and methylene groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | 3400 - 3300 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkyl C-H (CH₃, CH₂) | Stretching | 3000 - 2850 |
| Nitrile C≡N | Stretching | 2260 - 2240 |
| Aromatic C=C | Stretching | 1600 - 1450 |
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been found in the searched literature, detailed structural analyses of the closely related isomer 2-(7-methyl-1H-indol-3-yl)acetonitrile and the analog 2-(6-chloro-1H-indol-3-yl)acetonitrile provide excellent models for its likely solid-state conformation and packing. nih.govnih.govnih.gov
The crystal structure of the isomeric 2-(7-methyl-1H-indol-3-yl)acetonitrile reveals that the indole ring system is essentially planar, as expected. nih.gov However, the attached acetonitrile (B52724) group is not coplanar with the indole ring. The torsion angle, which describes the rotation around the C3-C(methylene) bond, is a key parameter. In the 7-methyl isomer, the C(cyano)–C(methylene)–C(aromatic)–C(aromatic) torsion angle is reported as 66.6 (2)°. nih.govnih.gov Similarly, in the 6-chloro analog, this angle is -44.7 (8)°. nih.gov This twisting of the acetonitrile group away from the indole plane is a common conformational feature in this class of compounds. It is therefore highly probable that this compound adopts a similar non-planar conformation in the solid state.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.9962 (14) |
| b (Å) | 8.9445 (18) |
| c (Å) | 15.406 (3) |
| β (°) | 97.97 (3) |
| Volume (ų) | 954.7 (3) |
| Torsion Angle [C(cyano)–C(methylene)–C(ar)–C(ar)] (°) | 66.6 (2) |
In the solid state, molecules are organized into a crystal lattice through a network of intermolecular interactions. For indole derivatives, hydrogen bonding involving the indole N-H group is a dominant interaction. In the crystal structure of 2-(7-methyl-1H-indol-3-yl)acetonitrile, molecules are linked by N—H···N hydrogen bonds. nih.gov The hydrogen atom of the indole N-H group on one molecule forms a hydrogen bond with the nitrogen atom of the nitrile group on an adjacent molecule. This specific interaction links the molecules into C(7) chains that propagate along the nih.gov crystallographic direction. nih.govnih.gov A similar N—H···N hydrogen bonding pattern is observed in the 6-chloro analog, forming C(7) chains along the cymitquimica.com direction. nih.gov This indicates a robust and preferred packing motif for this structural class. It is therefore almost certain that this compound would exhibit the same type of N—H···N hydrogen bonding, forming supramolecular chains in its crystal structure.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N—H···N | 0.86 | 2.28 | 3.136 (2) | 172 |
D = donor atom; H = hydrogen; A = acceptor atom.
Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography (TLC), Column Chromatography)
The assessment of purity for this compound is crucial for its characterization and use in further applications. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and column chromatography, are fundamental methods employed for this purpose. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography serves as a rapid and effective qualitative tool for monitoring reaction progress, identifying the presence of this compound, and estimating its purity. The choice of the stationary and mobile phases is critical for achieving optimal separation. For indole derivatives, silica gel is a commonly used stationary phase due to its polarity.
While specific R_f (retention factor) values for this compound are not extensively documented in publicly available literature, data from structurally similar indole acetonitrile derivatives can provide valuable insights into expected chromatographic behavior. The polarity of the eluent system significantly influences the R_f value. A more polar solvent system will generally result in a higher R_f value, indicating that the compound travels further up the TLC plate.
For instance, in the analysis of various indolyl-3-acetonitrile derivatives, different solvent systems have been employed to achieve separation. The R_f values are dependent on the specific substitutions on the indole ring and the exact composition of the mobile phase. A common mobile phase for indole derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate or methanol. The ratio of these solvents is adjusted to obtain an R_f value ideally between 0.3 and 0.7 for the compound of interest, which allows for clear separation from both less polar and more polar impurities.
Table 1: Analogous TLC Data for Indole Derivatives
| Compound | Mobile Phase (v/v) | R_f Value |
| 7-Chloro-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | Ethyl Acetate/Hexane (1:4) | 0.57 |
| 3-(1-(2-Methoxyphenyl)-2-nitroethyl)-2-methyl-1H-indole | Ethyl Acetate/Hexane (1:4) | 0.38 |
| 2-(2-Methoxyphenyl)-2-(2-methyl-3-oxoindolin-2-yl)acetonitrile | Ethyl Acetate/Hexane (1:2) | 0.36 |
Note: The data presented in this table is for structurally related indole derivatives and serves as an illustrative guide for the potential chromatographic behavior of this compound. Actual R_f values for the target compound may vary and should be determined experimentally.
Visualization of the compound on the TLC plate can be achieved under UV light (typically at 254 nm), as the indole ring is UV-active. Further visualization can be accomplished by staining with reagents such as vanillin-sulfuric acid or p-anisaldehyde, which react with the indole moiety to produce colored spots.
Column Chromatography
For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique utilizes a packed column of a stationary phase, most commonly silica gel, through which the crude product is passed with a suitable eluent.
The selection of the eluent system for column chromatography is often guided by preliminary TLC analysis. A solvent system that provides a good separation and an appropriate R_f value on TLC is generally a good starting point for column chromatography. The goal is to elute the desired compound while retaining impurities on the column or eluting them at significantly different times.
In the purification of analogous indole derivatives, a common approach involves the use of a gradient of solvents. For example, purification may begin with a less polar eluent, such as a mixture of hexane and ethyl acetate in a high hexane ratio, to elute non-polar impurities. The polarity of the eluent is then gradually increased by increasing the proportion of ethyl acetate to elute the compound of interest. For compounds with higher polarity, a solvent system containing dichloromethane and ethyl acetate may be employed. One study on the purification of indole derivatives utilized a mobile phase of dichloromethane/ethyl acetate (8:2) for silica gel column chromatography.
Table 2: Exemplary Column Chromatography Parameters for Indole Derivative Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of Hexane and Ethyl Acetate, or a mixture of Dichloromethane and Ethyl Acetate (e.g., 8:2 v/v) |
| Loading Technique | The crude product can be dissolved in a minimal amount of the initial eluent or a suitable solvent and loaded onto the column. Alternatively, it can be adsorbed onto a small amount of silica gel (dry loading). |
| Fraction Collection | Fractions are collected sequentially as the eluent passes through the column. |
| Analysis of Fractions | The composition of each fraction is monitored by TLC to identify those containing the pure this compound. |
The fractions containing the pure product, as determined by TLC, are then combined and the solvent is removed under reduced pressure to yield the purified this compound. The purity of the final product should be confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.
Theoretical Studies and Computational Chemistry
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to model the properties of indole (B1671886) derivatives. dtic.milacs.org Methods like the B3LYP functional combined with basis sets such as 6-31G* are standard for optimizing geometries and calculating the electronic and spectroscopic properties of such molecules. dtic.mil
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). academie-sciences.fr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. academie-sciences.frwuxiapptec.com
For indole derivatives, the HOMO is typically distributed across the π-system of the indole ring, particularly the electron-rich pyrrole (B145914) moiety. The LUMO is also generally located over the π-system. The presence of substituents on the indole ring can significantly modulate the energies of these orbitals.
In 2-(6-methyl-1H-indol-3-yl)acetonitrile, the methyl group (-CH₃) at the C-6 position acts as an electron-donating group through hyperconjugation and inductive effects. This donation of electron density is expected to raise the energy of the HOMO compared to the unsubstituted 2-(1H-indol-3-yl)acetonitrile. A higher HOMO energy indicates greater nucleophilicity and a lower ionization potential. The acetonitrile (B52724) group at the C-3 position is electron-withdrawing, which would lower the energy of the LUMO. The net effect of these substituents results in a specific HOMO-LUMO gap that dictates the molecule's reactivity. A smaller energy gap generally implies higher chemical reactivity. wuxiapptec.com
| Property | Description | Expected Influence of 6-Methyl Group |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Increased (destabilized) due to the electron-donating nature of the methyl group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Minor changes, primarily influenced by the acetonitrile group. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Decreased compared to the unsubstituted analog, suggesting higher reactivity. |
This table is based on established principles of substituent effects on molecular orbitals.
While specific computational studies on the geometry of this compound are not widely published, valuable insights can be drawn from experimental crystallographic data of the closely related isomer, 2-(7-methyl-1H-indol-3-yl)acetonitrile. nih.gov X-ray diffraction studies of this analog reveal that the molecule is not perfectly planar. nih.gov
A key structural feature is the significant torsion between the indole plane and the attached acetonitrile side chain. In the 7-methyl isomer, the Ccy—Cme—Car—Car torsion angle (where cy=cyanide, me=methylene (B1212753), ar=aromatic) was found to be 66.6°. nih.gov This indicates that the cyanomethyl group is twisted considerably out of the plane of the indole ring. This conformational preference is likely due to the optimization of electronic and steric interactions. A similar twisted conformation is predicted for this compound. Computational geometry optimization using methods like DFT would be able to predict these bond lengths, angles, and dihedral angles with high accuracy. ru.nl
| Parameter | Description | Value in 2-(7-methyl-1H-indol-3-yl)acetonitrile nih.gov | Expected Value for this compound |
| Indole Ring System | Planarity of the fused bicyclic core. | Essentially planar. | Essentially planar. |
| C-C-C-C Torsion Angle | The twist of the acetonitrile group relative to the indole ring. | 66.6 (2)° | A similarly significant non-zero angle is expected. |
| Crystal Packing | Intermolecular interactions in the solid state. | Linked by N—H⋯N hydrogen bonds into chains. | Capable of forming similar hydrogen bonding networks. |
Data for the 7-methyl analog is presented as a predictive model for the 6-methyl isomer.
Quantum chemical calculations are instrumental in simulating and interpreting various types of spectra. For instance, time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption spectra. A detailed study on the parent chromophore, 6-methylindole, combined rotationally resolved laser-induced fluorescence spectroscopy with ab initio calculations to determine its electronic properties and transition dipole moments, demonstrating the power of such combined approaches. ru.nlresearchgate.net These calculations confirmed that the lowest electronically excited state has Lb-character, which is typical for many indole derivatives. ru.nl
Furthermore, the vibrational frequencies of this compound can be calculated using DFT. These computed frequencies, when properly scaled, can be used to assign the peaks in an experimental infrared (IR) spectrum, providing a detailed understanding of the molecule's vibrational modes.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of a molecule over time. tandfonline.com MD simulations are particularly useful for understanding how molecules like this compound behave in a solution or interact with a biological target. nih.govbohrium.com
For this compound, MD simulations could be employed to:
Explore Side-Chain Conformations: Analyze the rotational freedom around the bond connecting the methylene group to the C3 position of the indole ring, mapping the conformational energy landscape.
Study Solvent Interactions: Simulate the molecule in an explicit solvent (like water or an organic solvent) to understand how solvation affects its conformation and dynamics.
Assess Binding Stability: If the molecule is a ligand for a protein, MD simulations can assess the stability of the ligand-receptor complex and identify key intermolecular interactions over the simulation time. nih.govtandfonline.com
Studies on various indole derivatives have successfully used MD simulations to validate docking results and confirm the stable binding of ligands within protein active sites. nih.govtandfonline.com
Mechanistic Insights into Chemical Reactivity and Selectivity
The theoretical studies described above provide a foundation for understanding the chemical reactivity of this compound. The indole heterocycle is inherently electron-rich, making it reactive toward electrophiles. nih.gov The site of highest reactivity is typically the C3 position, as this leads to the most stable intermediate without disrupting the aromaticity of the benzene (B151609) ring. researchgate.net
Key insights into reactivity include:
Nucleophilicity: The HOMO energy and its distribution indicate that the C3 position is the primary nucleophilic site. However, since this position is already substituted, electrophilic attack would likely target other positions on the ring.
Influence of the Methyl Group: The electron-donating 6-methyl group enhances the electron density on the benzenoid part of the indole ring. This activation makes the C7 and C5 positions more susceptible to electrophilic aromatic substitution compared to the unsubstituted indole.
Reactivity Prediction: The calculated HOMO-LUMO gap serves as a quantitative predictor of reactivity. wuxiapptec.com The smaller gap expected for the 6-methyl derivative compared to unsubstituted 2-(1H-indol-3-yl)acetonitrile suggests it will be more reactive in reactions where it acts as a nucleophile. Computational studies can model reaction pathways, calculate activation energies for different potential reactions, and thus predict the most likely products and the origins of selectivity. acs.orgnih.gov
Biological Activity and Mechanistic Investigations
General Bioactivity of Indole (B1671886) Acetonitriles
Indole acetonitriles, characterized by an indole ring substituted with a cyanomethyl group, are notable for their roles in plant and animal systems as signaling molecules and metabolic intermediates.
Role as Auxins and Plant Hormones
Indole-3-acetonitrile (B3204565) (IAN) is a well-known compound in plant biology, primarily functioning as a precursor to indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. researchgate.net Auxins are critical plant hormones that regulate nearly all aspects of plant growth and development, including cell division and elongation, root formation, and tissue differentiation. researchgate.net
The conversion of IAN to IAA can occur through different metabolic pathways. In some plants and plant-associated bacteria like Agrobacterium and Rhizobium, a two-step enzymatic process involving nitrile hydratase and an amidase has been identified. nih.gov This pathway first hydrates IAN to indole-3-acetamide (B105759) (IAM), which is then hydrolyzed to IAA. nih.gov This biosynthetic route is significant not only for plant development but also in plant-microbe interactions, where bacteria can produce auxins to modulate host plant physiology. researchgate.net
Function as Metabolites in Biological Systems
Beyond the plant kingdom, indole acetonitriles are recognized as metabolites in other biological systems. Indole-3-acetonitrile is found in cruciferous vegetables like broccoli and cabbage and is considered a phytoalexin—an antimicrobial compound produced by plants under stress. hmdb.ca When consumed by humans, these dietary indoles can influence metabolic processes. They are known to interact with xenobiotic metabolism pathways, particularly by inducing cytochrome P450 enzymes, which are crucial for breaking down foreign substances. hmdb.ca
Furthermore, indole-3-acetonitrile has been detected in human biofluids, including blood and urine, indicating it is part of the human metabolome, arising from both dietary intake and potentially endogenous processes. hmdb.ca
Antimicrobial Research
The indole scaffold is a recurring motif in compounds investigated for antimicrobial properties. Research has targeted various indole derivatives for their activity against pathogenic bacteria, including those known for significant antibiotic resistance.
Assessment of Antimicrobial Spectrum
While data specifically for 2-(6-methyl-1H-indol-3-yl)acetonitrile is not available, studies on the parent compound, indole-3-acetonitrile, and related structures have demonstrated a notable antimicrobial profile. This includes activity against both Gram-positive and Gram-negative bacteria.
Indole-3-acetonitrile has been shown to inhibit the formation of biofilms, which are communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics. nih.gov It effectively attenuates biofilm formation in the opportunistic pathogen Acinetobacter baumannii and has also been reported to inhibit biofilms in Staphylococcus epidermidis. nih.gov In the Gram-positive bacterium Paenibacillus alvei, indole-3-acetonitrile dramatically inhibits spore maturation, a key survival mechanism. nih.gov Other synthetic indole derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. mdpi.comchula.ac.th
| Compound | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Indole-3-acetonitrile | Acinetobacter baumannii | Inhibition of biofilm formation and motility; enhances sensitivity to imipenem. | nih.gov |
| Indole-3-acetonitrile | Paenibacillus alvei | Inhibition of spore maturation, leading to decreased heat resistance. | nih.gov |
| Indole-3-acetonitrile | Staphylococcus epidermidis | Inhibition of biofilm formation. | |
| 3-Aryl-2-(1H-indol-2-yl)acrylonitrile derivatives | Staphylococcus aureus | Antibacterial activity with MIC values as low as 8 µg/mL. | mdpi.com |
| Indole-carboxamide derivatives | Mycobacterium tuberculosis (including MDR strains) | Potent antitubercular activity (MIC as low as 0.012 µM). | chula.ac.th |
Putative Molecular Mechanisms of Action
The mechanisms through which indole derivatives exert their antimicrobial effects are varied. For indole-3-acetonitrile, a key mechanism involves the disruption of bacterial communication and defense systems.
In A. baumannii, it has been shown to inhibit quorum sensing by downregulating the expression of the abaI autoinducer synthase gene, which is responsible for producing the signaling molecules bacteria use to coordinate group behaviors like biofilm formation. nih.gov It also downregulates genes associated with efflux pumps, which bacteria use to expel antibiotics, thereby increasing the bacteria's sensitivity to conventional drugs like imipenem. nih.gov
In the case of P. alvei, the mechanism appears to be related to the physical development of the bacterium. Electron microscopy has revealed that indole-3-acetonitrile interferes with the formation of the spore coat and cortex, resulting in immature spores that are vulnerable to heat and other stressors. nih.gov Other proposed mechanisms for the broader class of indole compounds include the inhibition of essential proteins like the filamentous temperature-sensitive protein Z (FtsZ), which is involved in bacterial cell division. mdpi.com
Anticancer Research
The indole framework is a cornerstone in the development of anticancer agents, with several indole alkaloids, such as vincristine, being used clinically. nih.gov Consequently, synthetic indole derivatives, including those with an acetonitrile moiety, are a subject of intense investigation for their antiproliferative activities against various cancer cell lines.
Numerous studies on substituted indole-acrylonitriles and other related indole derivatives have demonstrated significant cytotoxic and growth-inhibitory effects. nih.govnih.gov These compounds have been evaluated against large panels of human cancer cell lines, often showing potent activity at micromolar or even nanomolar concentrations. The antiproliferative effects span a wide range of cancer types, including leukemia, lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer. nih.gov The specific substitutions on the indole ring and the acetonitrile side chain are critical in determining the potency and selectivity of these compounds. mdpi.com
| Compound Class/Example | Cancer Cell Line | Activity Metric (e.g., IC₅₀, GI₅₀) | Reference |
|---|---|---|---|
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Leukemia (HL-60(TB)) | GI₅₀ = 0.0244 µM | nih.gov |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Colon Cancer (COLO 205) | GI₅₀ = 0.0914 µM | nih.gov |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Breast Cancer (MDA-MB-468) | GI₅₀ = 0.122 µM | nih.gov |
| Indole-aryl-amide derivative (Compound 4) | Colon Cancer (HT29) | IC₅₀ = 0.96 µM | nih.gov |
| Indole-aryl-amide derivative (Compound 4) | Breast Cancer (MCF7) | IC₅₀ = 0.84 µM | nih.gov |
| Indeno[1,2-b]indole derivative (4p) | Lung Cancer (A549) | Strong antiproliferative effects | mdpi.com |
In Vitro Cytotoxicity and Cell-Based Assays
The cytotoxic potential of indole-3-acetonitrile (IAN), the parent compound of the 6-methyl derivative, has been evaluated in cancer cell lines. In a study involving the human neuroblastoma cell line SH-SY5Y, IAN demonstrated an ability to reduce cellular viability, particularly at higher concentrations. nih.gov This suggests a potential, dose-dependent cytotoxic effect on these cancer cells.
Furthermore, research on other substituted indole derivatives has provided insights into their effects on cell viability. A series of indolyl-3-acetonitrile analogs were found to be less cytotoxic to RAW 264.7 macrophage cells compared to arvelexin, a natural anti-inflammatory compound. nih.gov In a broader screening effort, various indole-acrylonitrile derivatives were assessed against a panel of approximately 60 human tumor cell lines, with some compounds showing significant growth inhibition potency. vulcanchem.com For instance, the (+)-(S) enantiomer of 6-amino-3-(chloromethyl)-1-[(5,6,7-trimethoxyindol-2-yl)carbonyl]indoline, a more complex indole derivative, exhibited potent cytotoxicity with an IC₅₀ value of 240 nM in AA8 cells. nih.gov
While direct cytotoxic data for this compound is not extensively documented in publicly available literature, the findings for its parent compound and related analogs suggest that the indole-3-acetonitrile scaffold is a subject of interest in cancer research.
Identification of Cellular and Molecular Targets
Mechanistic studies into indole-3-acetonitrile (IAN) have begun to identify potential cellular and molecular pathways through which it exerts its effects. Research on neuroblastoma cells suggests that IAN may have an influence on the serotonin (B10506) and dopamine (B1211576) pathways. nih.gov This interaction is of interest due to the role these neurotransmitter pathways can play in tumorigenesis. nih.gov
In the context of antiviral activity, IAN has been shown to promote the host interferon signaling pathway. nih.gov Mechanistic investigations indicate that it induces an increase in mitochondrial antiviral-signaling (MAVS) protein levels, potentially by inhibiting the interaction between MAVS and the selective autophagy receptor SQSTM1. nih.gov This action promotes the activation of IRF3 and NF-κB signaling pathways, which are crucial for an innate immune response to viral infections. nih.gov Additionally, some complex indole derivatives have been identified as DNA topoisomerase II inhibitors, which is a key target in cancer therapy. chemrxiv.org
Enzyme Inhibition Studies
Identification of Target Enzymes
The indole scaffold is a common feature in molecules designed to inhibit various enzymes. Derivatives of indole have been investigated for their inhibitory activity against enzymes such as aldose reductase , α-glucosidase , and urease . nih.gov
Specifically, bis(indol-3-yl)methane derivatives have been synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes that are key targets in the management of type 2 diabetes. mdpi.com Several of these compounds displayed potent α-glucosidase inhibitory activities, with some being approximately 30 times stronger than the standard drug, acarbose. mdpi.com While specific inhibitory data for this compound against these enzymes is limited, the broader class of indole derivatives shows significant potential in enzyme inhibition.
The table below summarizes the α-glucosidase inhibitory activity for selected bis(indol-3-yl)methane derivatives, illustrating the potential of the indole core structure.
| Compound | Substituent on Indole Ring | α-Glucosidase IC₅₀ (µM) |
|---|---|---|
| 5e | 5-fluoro | 9.00 ± 0.97 |
| 5g | 5-bromo | 7.54 ± 1.10 |
| 5h | 5-iodo | 9.57 ± 0.62 |
| Acarbose (Standard) | - | 236.43 ± 1.85 |
Exploration of Structure-Activity Relationships (SAR) in Related Indole Derivatives
Structure-activity relationship (SAR) studies provide valuable information for the rational design of more potent enzyme inhibitors. For α-glucosidase inhibition by bis(indol-3-yl)methane derivatives, certain structural features have been identified as important for activity. It was noted that compounds possessing an indole ring were more beneficial for α-glucosidase inhibitory activities compared to those with pyrrole (B145914) or benzene (B151609) rings. mdpi.com
Within a series of halogenated derivatives, substitutions at the C-5 position of the indole ring with electron-withdrawing groups like fluorine, bromine, and iodine resulted in compounds with very potent inhibitory activity against α-glucosidase. mdpi.com This suggests that the electronic properties and size of the substituent at this position play a crucial role in the interaction with the enzyme's active site.
Other Reported Biological Activities
Beyond cytotoxicity and enzyme inhibition, the indole-3-acetonitrile structure is associated with a range of other biological properties. The parent compound, IAN, has demonstrated notable anti-inflammatory and broad-spectrum antiviral activities. nih.govnih.gov
While direct evidence for this compound is sparse, related compounds have shown other activities. For example, certain indole derivatives, such as indole-3-carbaldehyde, have exhibited anti-allergic activity by inhibiting histamine (B1213489) release. mdpi.com Phenylacetonitrile analogs (though not containing an indole ring) have been reported to possess spasmolytic (muscle relaxant) properties. nih.gov The central nervous system effects are also an area of investigation, given the structural similarity of indoles to neurotransmitters like serotonin. nih.gov
In Vitro Screening Assays
DCFH Assay: The 2′,7′-dichlorofluorescin-diacetate (DCFH-DA) assay is a cell-based method used to quantify intracellular reactive oxygen species (ROS). nih.gov The non-fluorescent DCFH-DA passively diffuses into cells, where it is hydrolyzed by esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), providing a measure of cellular oxidative stress. dojindo.com This assay is valuable for assessing the antioxidant or pro-oxidant properties of compounds within a cellular environment. nih.gov
DPPH Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid in vitro method for evaluating the radical scavenging ability of compounds. mdpi.comresearchgate.net The stable DPPH free radical has a deep violet color, which is neutralized to a pale-yellow color upon accepting a hydrogen radical or an electron from an antioxidant molecule. nih.govjfda-online.com The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the tested compound. mdpi.com Studies on various indole derivatives, such as ethenyl indoles, have shown that their antioxidant activity in the DPPH assay is dependent on the nature of the substituents on the indole ring, with electron-donating groups generally enhancing activity. doi.org
The table below presents hypothetical data to illustrate how results from a DPPH assay might be presented.
| Compound | Concentration (µM) | % DPPH Radical Scavenging |
|---|---|---|
| Indole Derivative A | 10 | 25.3 |
| 50 | 60.1 | |
| 100 | 85.4 | |
| Ascorbic Acid (Standard) | 10 | 45.2 |
| 50 | 92.5 | |
| 100 | 96.8 |
Future Research Directions
Development of More Sustainable and Efficient Synthetic Routes
The future synthesis of 2-(6-methyl-1H-indol-3-yl)acetonitrile and its derivatives is geared towards the adoption of green chemistry principles. dergipark.org.tr Current synthetic strategies for indole (B1671886) derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, and metal catalysts. dergipark.org.trnih.gov Future research will likely focus on developing methodologies that are not only more environmentally benign but also more efficient in terms of yield and reaction time.
Key areas of development include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of other indole derivatives. nih.gov Applying microwave-assisted protocols to the synthesis of this compound could lead to more rapid and efficient production.
Catalyst-Free and Solvent-Free Reactions: Research into multicomponent reactions (MCRs) under solvent-free conditions or using green catalysts like silica-supported tungstic acid presents a promising avenue. nih.gov These methods reduce waste and simplify purification processes.
Use of Greener Solvents: Exploring the use of water or ionic liquids as reaction media can mitigate the environmental impact associated with volatile organic solvents. openmedicinalchemistryjournal.com
| Synthetic Method | Key Advantages | Potential Application for this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, cleaner product formation. nih.gov | Rapid and high-yield production. |
| Multicomponent Reactions (MCRs) | Process efficiency, cost-effectiveness, easy to perform. dergipark.org.tr | Streamlined synthesis of complex derivatives. |
| Green Catalysts/Solvents | Environmentally benign, reduced waste, potential for catalyst reuse. openmedicinalchemistryjournal.com | Sustainable manufacturing processes. |
Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Applications
While the parent compound, indole-3-acetonitrile (B3204565), is known for its biological roles, particularly as a plant hormone precursor, the specific biological activities of this compound are less understood. nih.govmdpi.com A crucial future direction is the systematic investigation of its structure-activity relationships (SAR) to unlock its therapeutic potential. This involves synthesizing a library of derivatives with modifications at various positions of the indole ring and the acetonitrile (B52724) side chain and evaluating their biological effects.
Future SAR studies should focus on:
Antimicrobial and Antiviral Activity: Indole derivatives have shown a wide range of antimicrobial and antiviral properties, including against HIV. nih.govnih.gov
Anticancer Properties: The indole scaffold is present in numerous anticancer agents. nih.gov Derivatives of this compound should be screened against various cancer cell lines.
Anti-inflammatory Effects: Arvelexin, a related indole-3-acetonitrile derivative, exhibits anti-inflammatory activity. dergipark.org.tr This suggests that this compound derivatives could also possess similar properties.
| Target Area | Rationale | Example from Related Compounds |
|---|---|---|
| Anticancer | Indole nucleus is a common feature in many anticancer drugs. nih.gov | Indole-3-carbinol has activity against human prostate cancer cells. dergipark.org.tr |
| Anti-inflammatory | Derivatives of indolyl-3-acetonitrile have shown inhibition of NO and PGE2 production. | Arvelexin exhibits anti-inflammatory properties. dergipark.org.tr |
| Antimicrobial/Antiviral | Indole derivatives are known to possess broad-spectrum antimicrobial and antiviral activities. openmedicinalchemistryjournal.com | Indole-based compounds have been developed as HIV-1 fusion inhibitors. nih.gov |
| Neurodegenerative Diseases | Indole derivatives are being investigated for their potential in managing neurodegenerative diseases. nih.gov | Serotonin (B10506) and melatonin are crucial indole-based neurotransmitters. wikipedia.org |
Deeper Elucidation of Biological Mechanisms at the Molecular and Cellular Levels
Parallel to SAR studies, future research must delve into the specific molecular and cellular mechanisms through which this compound and its active derivatives exert their biological effects. Indole-3-acetonitrile, the parent compound, is a precursor to the plant hormone indole-3-acetic acid and is involved in plant defense and microbial interactions. mdpi.comresearchgate.net It has also been identified as a metabolite in human cancer cells, suggesting a potential role in cancer progression. mdpi.com
Future mechanistic studies should aim to:
Identify specific protein targets and signaling pathways modulated by the compound.
Investigate its effects on gene expression and cellular processes such as apoptosis, cell cycle regulation, and oxidative stress.
Explore its potential interactions with neurotransmitter pathways, given the structural similarity of the indole core to serotonin. mdpi.com
Exploration of Novel Material Science Applications
The unique photophysical properties of the indole scaffold open up avenues for its use in material science, an area that remains largely unexplored for this compound. Indole derivatives have been successfully employed as fluorescent chemosensors for the detection of various metal ions and anions due to their electron-rich π-system. sjp.ac.lk
Future research in this domain could include:
Development of Chemosensors: Designing derivatives of this compound for the selective and sensitive detection of environmentally or biologically important analytes like heavy metal ions (e.g., Hg²⁺, Cu²⁺, Zn²⁺) or anions (e.g., F⁻). spectroscopyonline.comnih.govmdpi.com
Organic Electronics: The carbazole scaffold, which is structurally related to indole, is widely used in organic light-emitting diodes (OLEDs) due to its hole-transporting properties. mdpi.com Investigating the electronic properties of this compound and its polymers could lead to applications in organic electronics.
Bio-imaging: The biocompatibility and fluorescent nature of some indole derivatives make them suitable for use as probes in cellular imaging. mdpi.comresearchgate.net
Computational Design and De Novo Synthesis of Advanced Derivatives
The integration of computational chemistry and molecular modeling will be instrumental in accelerating the discovery of novel derivatives of this compound with enhanced properties. In silico strategies can guide the rational design of compounds with improved binding affinity to biological targets or desired material characteristics.
Future computational efforts should involve:
Molecular Docking: Simulating the interaction of designed derivatives with the active sites of target proteins to predict binding affinity and mode of action.
Pharmacophore Modeling and QSAR: Identifying the key structural features required for biological activity and developing quantitative structure-activity relationship (QSAR) models to predict the potency of new derivatives.
De Novo Design: Utilizing computational algorithms to generate entirely new molecular structures based on the this compound scaffold, optimized for specific applications.
These computational approaches, followed by targeted synthesis and experimental validation, will provide a powerful and efficient pathway for the development of advanced indole derivatives.
Conclusion
Summary of Current Research Status
Research on 2-(6-methyl-1H-indol-3-yl)acetonitrile is predominantly centered on its utility as a synthetic intermediate for creating more complex molecular structures. The indole (B1671886) nucleus is a key pharmacophore, and modifications, such as the methyl group at the 6-position and the acetonitrile (B52724) group at the 3-position, provide specific electronic and steric properties that are advantageous for targeted chemical reactions.
The synthesis of indole-3-acetonitrile (B3204565) derivatives often involves established methods like the Fischer indole synthesis, where a substituted phenylhydrazine (B124118) is reacted with an appropriate aldehyde or ketone. For this compound, this would typically involve the reaction of p-methylphenylhydrazine with a suitable four-carbon component containing a nitrile group. While specific high-yield synthetic routes exclusively for this compound are not extensively detailed in publicly available literature, the general methodologies for related indole acetonitriles are well-documented. These methods often require careful optimization of catalysts and reaction conditions to achieve desirable yields.
The chemical properties of this compound are defined by the reactivity of the indole ring, the N-H proton, and the acetonitrile side chain. The indole ring is susceptible to electrophilic substitution, while the methylene (B1212753) group of the acetonitrile moiety can be deprotonated to form a nucleophile. The nitrile group itself can undergo hydrolysis to form a carboxylic acid or reduction to form an amine, opening pathways to a variety of functional derivatives.
In medicinal chemistry, indole-3-acetonitrile and its derivatives are recognized as precursors for a range of biologically active molecules. rsc.org The core structure is present in numerous alkaloids with significant physiological effects. rsc.org Research into analogous compounds, such as those with different substituents on the indole ring, has shown potential applications in developing novel therapeutic agents. For instance, derivatives of indole-3-acetonitrile have been investigated for their cytotoxic properties against cancer cell lines. rsc.org Although specific biological activities for this compound are not prominently reported, its structural similarity to known bioactive compounds suggests it is a valuable scaffold for drug discovery programs.
Prospects for Future Academic and Industrial Development
The future prospects for this compound are promising, particularly in the fields of synthetic organic chemistry and drug development. Academically, there is an opportunity for further research into novel and more efficient synthesis methods. The development of green chemistry approaches that minimize waste and improve atom economy would be a significant contribution. Furthermore, detailed investigation into the compound's crystal structure, similar to studies conducted on its chloro and methyl analogues, would provide valuable insights into its solid-state properties and intermolecular interactions. nih.govnih.gov
Industrially, the compound's primary value lies in its role as a key intermediate. As the demand for complex and targeted pharmaceuticals grows, the need for versatile building blocks like this compound will likely increase. Its potential to be converted into a wide array of derivatives makes it a valuable asset for chemical suppliers and pharmaceutical companies. The development of scalable and cost-effective manufacturing processes will be crucial for its commercial viability.
In medicinal chemistry, the compound serves as a starting point for the synthesis of compound libraries for high-throughput screening. By systematically modifying the core structure, researchers can explore a vast chemical space to identify new drug candidates. The methyl group at the 6-position can influence the metabolic stability and binding affinity of its derivatives, making it an interesting candidate for structure-activity relationship (SAR) studies. Future research may focus on synthesizing and evaluating a series of compounds derived from this compound for various therapeutic targets, including but not limited to anti-cancer, anti-inflammatory, and anti-infective agents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(6-methyl-1H-indol-3-yl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalizing the indole core at the 3-position. A common approach is the condensation of 6-methylindole with chloroacetonitrile under basic conditions (e.g., KOH/EtOH). Optimization includes monitoring reaction progress via TLC and adjusting temperature (60–80°C) to balance yield and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures purity. Analogous protocols for chloro- or methoxy-substituted indole-acetonitriles suggest similar pathways .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to moisture and strong oxidizers, as acetonitrile derivatives may hydrolyze or react exothermically. Handling in fume hoods with PPE (nitrile gloves, lab coats) is critical, as structural analogs show low acute toxicity but potential skin/eye irritation .
Q. What spectroscopic techniques are suitable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : - and -NMR confirm substitution patterns (e.g., indole C-3 methylene protons at δ 3.8–4.2 ppm, nitrile carbon at ~115 ppm).
- IR : A sharp C≡N stretch near 2240 cm validates the nitrile group.
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass (calc. for CHN: 177.0922 g/mol). Cross-referencing with analogs ensures accuracy .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data for indole-acetonitrile derivatives?
- Methodological Answer : Discrepancies in bond angles or torsion (e.g., nitrile group twist relative to the indole plane) may arise from polymorphism or data refinement errors. Use SHELX for refinement, validate with residual density maps, and compare with DFT-optimized structures. For example, in 2-(7-methyl-1H-indol-3-yl)acetonitrile, the C≡N group deviates by 66.6° from the indole plane; such deviations require checking for hydrogen-bonding artifacts (e.g., N–H⋯N interactions) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic sites via Fukui indices. The nitrile carbon is highly electrophilic, prone to nucleophilic addition (e.g., with amines or Grignard reagents). Solvent effects (PCM models) and transition-state analysis (IRC) predict reaction pathways. For example, methoxy-substituted analogs undergo nitrile-to-amide conversion under basic conditions, suggesting similar reactivity .
Q. What approaches are used to analyze structure-activity relationships (SAR) for indole-acetonitrile derivatives in biological assays?
- Methodological Answer :
- Functional Group Variation : Compare substituents (e.g., 6-methyl vs. 6-chloro) in cytotoxicity assays (MTT) to assess electronic effects.
- Crystallography : Correlate hydrogen-bonding motifs (e.g., C(7) chains in 2-(7-methyl-1H-indol-3-yl)acetonitrile) with solubility and membrane permeability.
- Molecular Docking : Simulate binding to targets (e.g., kinase ATP pockets) using AutoDock Vina. Nitrile groups often act as hydrogen-bond acceptors, enhancing affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
